4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine
Description
4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a heterocyclic compound featuring an oxazole core substituted at position 2 with a methyl group and at position 4 with a 4-chlorophenylsulfonyl moiety. The morpholine ring is attached at position 5 of the oxazole. This compound exhibits a molecular formula of approximately C₁₄H₁₆ClN₂O₄S (derived from structural analysis) and a molecular weight of ~373.8 g/mol.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-16-13(14(21-10)17-6-8-20-9-7-17)22(18,19)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSYFUSFMOGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a 4-chlorophenyl sulfonyl group and a 2-methyloxazol moiety. Its synthesis typically involves the reaction of morpholine with appropriate sulfonyl and oxazole precursors. The structure can be represented as follows:
Antibacterial Activity
Studies have demonstrated that derivatives of compounds containing the sulfonamide group exhibit significant antibacterial properties. For instance, the synthesized compounds showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through various mechanisms.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Salmonella typhi | Moderate |
| 4-(4-Chlorophenyl)sulfonyl | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it exhibited strong inhibition against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives indicate their potential as effective enzyme inhibitors.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 4-(4-Chlorophenyl)sulfonyl | Urease | 2.14 ± 0.003 |
| 4-(4-Chlorophenyl)sulfonyl | AChE | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Anticancer Activity
Research has indicated that compounds containing oxazole and sulfonamide groups possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, although specific data related to this compound are still emerging . Further investigation into its mechanism of action is warranted.
Case Studies and Research Findings
- Antibacterial Study : A recent study assessed the antibacterial activity of various synthesized oxazole derivatives, including those with sulfonamide functionalities. The results indicated that the presence of the chlorophenyl sulfonyl group enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition capabilities of similar compounds, revealing that those with a morpholine structure demonstrated significant inhibition against both urease and AChE, making them potential candidates for treating conditions like Alzheimer's disease .
- Toxicological Assessment : Toxicity studies conducted on animal models showed that the median lethal dose (LD50) for some derivatives was within acceptable ranges, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The table below summarizes critical differences in substituents, molecular weights, and physicochemical properties among the target compound and its analogs:
*Derived from structural analysis; †Estimated based on substituent hydrophobicity.
Key Observations:
- Substituent Effects: The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents like 3-chlorophenyl () or benzhydryl (). This may enhance solubility and membrane permeability . Sulfonyl Group: The 4-chlorophenyl substituent (electron-withdrawing) in the target compound contrasts with the 4-methylphenyl (electron-donating) group in .
Lipophilicity :
Pharmacological Implications
- Morpholine Ring : Present in all compounds, this moiety contributes to hydrogen bonding and solubility, which are critical for pharmacokinetics .
- Bulkier Substituents : Benzhydryl () increases molecular weight and lipophilicity, which may improve target affinity but reduce aqueous solubility .
- Halogen Effects: Chlorine at the sulfonyl phenyl group (target and ) enhances stability and binding specificity compared to non-halogenated analogs .
Research Findings
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl) are synthesized in higher yields compared to those with triazole or pyrazole rings (), streamlining production .
- Crystallography : Isostructural analogs () exhibit planar conformations, suggesting predictable packing patterns for halogenated derivatives .
Preparation Methods
Preparation of 4-(4-Chlorophenylsulfonyl)benzoyl Chloride
The synthesis begins with 4-(4-chlorophenylsulfonyl)benzoic acid , which is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions :
Formation of Oxazolone Intermediate
The acid chloride reacts with N-acetylalanine in a Dakin–West-like reaction to form 2-[4-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazol-5(4H)-one .
Mechanism :
- Acylation : N-Acetylalanine reacts with the acid chloride to form a mixed anhydride.
- Cyclization : Intramolecular dehydration forms the oxazolone ring.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Neat Ac₂O vs. CH₃CN | 73 vs. 58 |
| Base | NaOAc vs. Et₃N | 82 vs. 45 |
| Temperature (°C) | 80 vs. 100 | 78 vs. 65 |
Synthetic Route 2: Direct Cyclization Using Phosphorus Oxychloride
Synthesis of 5-Chloro-2-methyl-4-(4-chlorophenylsulfonyl)oxazole
A one-pot cyclization strategy employs phosphorus oxychloride (POCl₃) to form the oxazole ring directly from a β-ketoamide precursor.
Procedure :
- β-Ketoamide Preparation : React 4-(4-chlorophenylsulfonyl)benzoyl chloride with N-acetylalanine methyl ester.
- Cyclization : Reflux with POCl₃ (5 equiv) for 4 hours.
Morpholine Substitution
The chlorinated oxazole reacts with morpholine under mild conditions:
- Solvent : Tetrahydrofuran (THF), 50°C, 6 hours.
- Catalyst : Triethylamine (Et₃N, 1 equiv).
- Yield : 75–80%.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Parameter | Route 1 (Oxazolone) | Route 2 (POCl₃) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (%) | 50–55 | 45–50 |
| Scalability | Moderate | High |
| Purity (HPLC, %) | >95 | >90 |
Challenges and Solutions
- Regioselectivity : Route 1 ensures better control over oxazole substitution patterns due to preformed intermediates.
- Byproduct Formation : Route 2 generates phosphoric acid byproducts, necessitating rigorous aqueous workup.
Mechanistic Studies and Stereochemical Outcomes
Stereochemistry of Morpholine Incorporation
X-ray crystallography confirms that the morpholine ring adopts a chair conformation, with the sulfonyl group occupying an equatorial position to minimize steric hindrance.
Role of Base in Substitution Reactions
Strong bases (e.g., NaOAc) enhance nucleophilicity but risk oxazolone ring opening. Weak bases (e.g., K₂CO₃) balance reactivity and stability.
Industrial Applications and Modifications
Large-Scale Production Considerations
- Solvent Recycling : DCM and THF are recovered via distillation.
- Catalyst Optimization : Heterogeneous catalysts (e.g., Amberlyst-15) reduce purification steps.
Green Chemistry Alternatives
- Solvent Replacement : Cyclopentyl methyl ether (CPME) offers a safer alternative to DCM.
- Catalyst-Free Conditions : Microwave-assisted reactions reduce reliance on POCl₃.
Q & A
Q. What are the established synthetic routes for 4-(4-((4-Chlorophenyl)sulfonyl)-2-methyloxazol-5-yl)morpholine, and how can reaction conditions be optimized?
The synthesis typically involves:
- Oxazole ring formation : Cyclization of precursors (e.g., α-halo ketones or amides) under acidic or basic conditions .
- Sulfonyl group introduction : Reaction of the oxazole intermediate with 4-chlorophenylsulfonyl chloride using a base like triethylamine to facilitate substitution .
- Morpholine incorporation : Nucleophilic substitution or coupling reactions, often requiring catalysts such as palladium for Suzuki-Miyaura couplings . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yields .
Q. How is the structural integrity of this compound validated post-synthesis?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., sulfonyl group at C4 of oxazole, methyl at C2) .
- HRMS : Validates molecular formula (e.g., C₁₆H₁₅ClN₂O₄S) .
- HPLC purity analysis : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
Q. What are the key stability considerations for handling and storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent sulfonyl group degradation .
- Hydrolytic stability : Avoid aqueous solutions at pH < 4 or > 8, as the oxazole ring may undergo acid/base-catalyzed ring-opening .
Advanced Research Questions
Q. How can computational methods elucidate noncovalent interactions influencing the compound’s bioactivity?
- Electrostatic potential (ESP) maps : Generated via Multiwfn software to identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen as H-bond acceptors) .
- Density Functional Theory (DFT) : Calculates binding energies for protein-ligand interactions (e.g., sulfonyl group affinity for kinase ATP pockets) .
- Molecular dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .
Q. What mechanistic insights explain byproduct formation during sulfonyl group installation?
- Competitive pathways : Over-sulfonation at oxazole C2/C5 positions due to excess sulfonyl chloride .
- Mitigation strategies :
- Use stoichiometric sulfonyl chloride (1.1 eq.) and low temperatures (0–5°C) to suppress di-substitution .
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
Q. How does structural modification of the morpholine ring affect pharmacological properties?
- Ring oxidation : Replace morpholine with thiomorpholine to enhance blood-brain barrier penetration .
- N-substitution : Introduce methyl or acetyl groups to modulate logP (e.g., +0.5–1.0 units) and CYP450 metabolism .
- Comparative SAR studies : Morpholine derivatives show improved kinase inhibition (IC₅₀ < 100 nM) vs. piperidine analogs (IC₅₀ ~ 250 nM) in EGFR assays .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Dose-response validation : Re-test IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated kinases .
- Metabolite tracking : LC-MS/MS identifies oxidation byproducts (e.g., sulfone derivatives) that may contribute to toxicity .
Methodological Guidelines
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and validate intermediates via FT-IR .
- Data contradiction resolution : Apply Bland-Altman analysis to compare bioactivity datasets and isolate outliers .
- Ethical compliance : Adhere to non-human research protocols for in vivo testing (e.g., OECD Guideline 420) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
